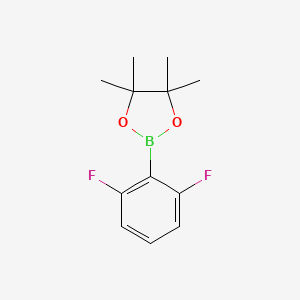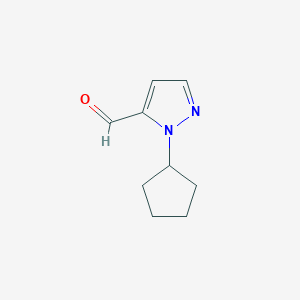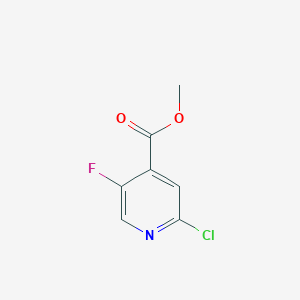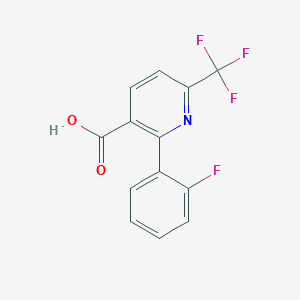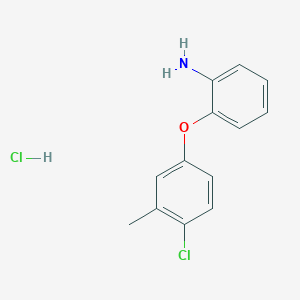
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride
Descripción general
Descripción
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride, also known as chlorpheniramine maleate, is a first-generation antihistamine used in the treatment of allergies, hay fever, and the common cold. It is a synthetic derivative of the naturally occurring substance aniline, and is used as an anti-inflammatory and anti-itch agent. Chlorpheniramine maleate is a commonly used medication, and is available in both over-the-counter and prescription forms. It is also available in combination with other medications, such as decongestants, to treat a variety of symptoms.
Aplicaciones Científicas De Investigación
Synthesis Processes
The compound 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride has been investigated for its potential applications in various synthesis processes. For instance, studies have described the synthesis of related compounds, showcasing the versatility of this chemical in creating complex molecules. Wen Zi-qiang explored the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from similar precursors, highlighting a process that yields little pollution to the environment (Wen Zi-qiang, 2007) and a method for synthesizing insecticide Novaluron, indicating the compound's utility in agricultural applications (Wen Zi-qiang, 2008).
Catalysis and Degradation
The compound has also been implicated in studies focusing on the catalysis and degradation of pollutants. Research conducted by Shengxiao Zhang et al. demonstrated the use of magnetic nanoparticles in the catalytic oxidation of phenolic and aniline compounds, suggesting potential environmental applications for water treatment and pollution control (Shengxiao Zhang et al., 2009).
Polymeric Materials
Further, the chemistry of aniline and related compounds has been extensively studied in the context of polymeric materials. For example, E. Buruianǎ et al. synthesized polyurethane cationomers with anil groups, investigating the fluorescent properties and the photochromic mechanism, which could have implications in material science and engineering (E. Buruianǎ et al., 2005).
Pharmaceutical and Pesticide Synthesis
In the pharmaceutical and pesticide industries, the structural complexity of molecules similar to 2-(4-Chloro-3-methylphenoxy)aniline hydrochloride provides insights into the synthesis of biologically active compounds. I. Jarak et al. discussed the synthesis of new substituted anilides with potential biological activity, highlighting the significance of such compounds in developing new therapeutic agents and agricultural chemicals (I. Jarak et al., 2007).
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c1-9-8-10(6-7-11(9)14)16-13-5-3-2-4-12(13)15;/h2-8H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYXFZYWTCTRHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methylphenoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



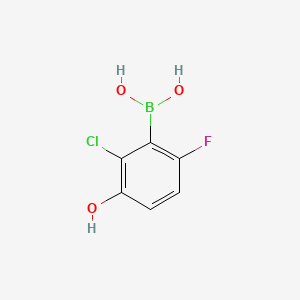
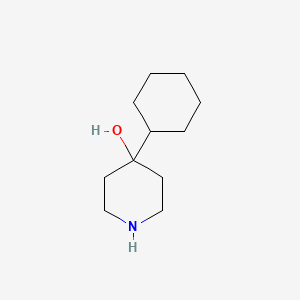
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)
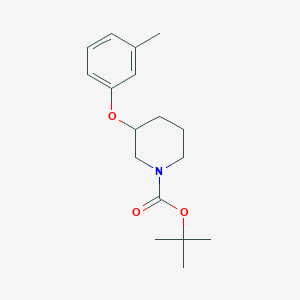
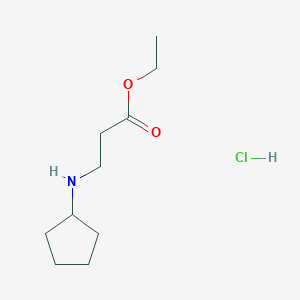
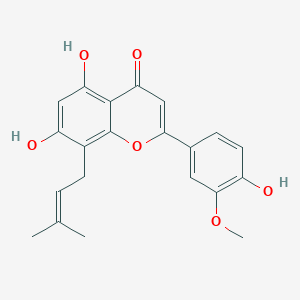
![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)
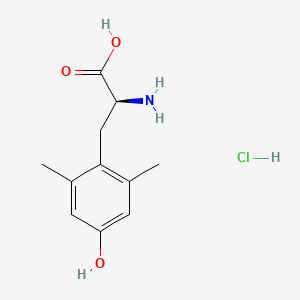
![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)
